molecular formula C18H19NO4 B13383698 Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate CAS No. 56598-65-3

Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate

Cat. No.: B13383698
CAS No.: 56598-65-3
M. Wt: 313.3 g/mol
InChI Key: SRLROPAFMUDDRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-L-tyrosine ethyl ester can be synthesized through a multi-step process involving the protection of the amino group, esterification of the carboxyl group, and subsequent deprotection. The general synthetic route involves:

Industrial Production Methods

Industrial production of N-Benzoyl-L-tyrosine ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-L-tyrosine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Benzoyl-L-tyrosine ethyl ester is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

Mechanism of Action

N-Benzoyl-L-tyrosine ethyl ester exerts its effects primarily through its interaction with enzymes such as chymotrypsin. The ester bond is hydrolyzed by the enzyme, resulting in the formation of N-Benzoyl-L-tyrosine and ethanol. This reaction is used to measure the activity of chymotrypsin in various assays. The molecular targets include the active site of chymotrypsin, where the ester bond is cleaved .

Comparison with Similar Compounds

N-Benzoyl-L-tyrosine ethyl ester can be compared with other similar compounds such as:

These compounds share similar applications in enzymatic assays but differ in their specific structures and the enzymes they target.

Properties

IUPAC Name

ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLROPAFMUDDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56598-65-3, 3483-82-7
Record name Tyrosine, N-benzoyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56598-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-L-tyrosine ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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